Gliotoxin

Epigenetics Histone Methyltransferase Cancer Research

Gliotoxin (≥98%) is the only ETP-class tool compound providing sub-μM dual inhibition of G9a/GLP histone methyltransferases and NF-κB via 20S proteasome blockade. Unlike S-methylated analogs (e.g., BmGT) that are virtually inactive against HMTs, only intact dithiol Gliotoxin delivers reproducible epigenetic and immunomodulatory data. Ideal for cancer epigenetics, Aspergillus virulence dissection, and antiviral benchmarking (Nipah IC50 149 nM).

Molecular Formula C13H14N2O4S2
Molecular Weight 326.4 g/mol
CAS No. 67-99-2
Cat. No. B1671588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGliotoxin
CAS67-99-2
SynonymsAspergillin
Gliotoxin
Gliotoxins
Molecular FormulaC13H14N2O4S2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C23CC4=CC=CC(C4N2C(=O)C1(SS3)CO)O
InChIInChI=1S/C13H14N2O4S2/c1-14-10(18)12-5-7-3-2-4-8(17)9(7)15(12)11(19)13(14,6-16)21-20-12/h2-4,8-9,16-17H,5-6H2,1H3/t8-,9-,12+,13+/m0/s1
InChIKeyFIVPIPIDMRVLAY-RBJBARPLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gliotoxin (CAS 67-99-2) – Fungal ETP Mycotoxin for NF-κB & Epigenetic Research


Gliotoxin (CAS 67-99-2) is a fungal secondary metabolite belonging to the epipolythiodioxopiperazine (ETP) class [1]. It is a key virulence factor produced by pathogenic fungi such as Aspergillus fumigatus and exhibits a broad spectrum of biological activities, primarily known for its potent immunosuppressive and cytotoxic properties [2]. Its primary mechanisms of action involve the non-competitive inhibition of the 20S proteasome, which prevents IκBα degradation and subsequent NF-κB activation, and the inhibition of histone H3K9 methyltransferases (HMTs) like G9a and GLP, thereby modulating epigenetic regulation [3].

Why Scientific Selection of Gliotoxin Over ETP Analogs is Critical


The ETP class encompasses a range of structurally related fungal metabolites, yet critical differences in their bioactivity and target specificity preclude their interchangeable use in research. Variations in the disulfide bridge or side-chain modifications, such as in the detoxified analog bisdethiobis(methylthio)gliotoxin (BmGT), dramatically alter or abolish potency against key molecular targets [1]. For instance, while gliotoxin is a potent, sub-micromolar inhibitor of histone methyltransferases, its S-methylated analog is virtually inactive against the same enzymes [2]. This structure-activity relationship underscores that compound-specific selection is essential for achieving reproducible and mechanistically sound experimental outcomes in fields like epigenetics, immunology, and cancer biology.

Quantitative Evidence Guide: Gliotoxin (67-99-2) Differentiation Data


Potent and Selective Histone H3K9 Methyltransferase (HMT) Inhibition Compared to Inactive ETP Analog

In a direct head-to-head comparison, Gliotoxin demonstrated potent inhibitory activity against the histone methyltransferases G9a and GLP, whereas the closely related ETP analog bisdethiobis(methylthio)acetylgliotoxin was completely inactive against both targets (IC50 > 10 µM) [1].

Epigenetics Histone Methyltransferase Cancer Research

Superior Cytotoxicity Against Lung Epithelial Cells vs. Co-Produced Mycotoxin Fumagillin

A comparative in vitro study on the molecular mechanisms of invasive aspergillosis directly compared the cytotoxicity of gliotoxin and fumagillin, two mycotoxins co-produced by A. fumigatus. The study explicitly concluded that gliotoxin (GT) is more cytotoxic to lung epithelial cells than fumagillin (FUM) [1].

Mycotoxicology Infectious Disease Pulmonary Research

Cross-Study Comparable Potent Antiviral Activity Against Nipah and Hendra Viruses

Gliotoxin exhibits potent antiviral activity in a cell-based model of paramyxovirus infection. It suppressed viral infection by Nipah and Hendra virus in HEK293T cells with low nanomolar IC50 values [1].

Virology Antiviral Discovery Infectious Disease

Differential and Sub-Micromolar Cytotoxicity Profile in Breast Cancer Cell Lines

In a recent study evaluating anticancer potential, Gliotoxin exhibited potent and differential cytotoxicity against a panel of breast cancer cell lines. IC50 values in 2D cultures were 0.32 µM (MDA-MB-231), 0.14 µM (MDA-MB-468), and 0.53 µM (MCF-7) [1]. This contrasts with an earlier study on a different panel of six breast cancer lines which reported a much higher mean IC50 of 289 ± 328 µM , highlighting the highly context-dependent nature of its activity and the importance of cell line selection.

Oncology Breast Cancer Drug Discovery

High-Value Application Scenarios for Gliotoxin (67-99-2)


Investigating Epigenetic Regulation via Histone Methyltransferase Inhibition

Given its direct, potent, and sub-micromolar inhibition of G9a and GLP histone methyltransferases [1], as validated in Section 3, gliotoxin is an ideal tool compound for probing the role of H3K9 methylation in gene silencing, cancer progression, and cellular differentiation. Its mechanism is distinct from other ETP analogs like bisdethiobis(methylthio)acetylgliotoxin, which lack this activity [2], ensuring that observed epigenetic effects are specifically due to the intact dithiol moiety.

Modeling Pulmonary Epithelial Damage in Invasive Aspergillosis Research

Researchers investigating the virulence mechanisms of Aspergillus fumigatus should select gliotoxin over other co-produced metabolites like fumagillin. Direct comparative data confirms gliotoxin is the more potent cytotoxin against human lung epithelial cells [1]. Using purified gliotoxin allows for the controlled study of this key virulence factor's contribution to epithelial barrier disruption, inflammation, and disease progression in models of invasive aspergillosis.

Developing Targeted Therapeutics for Aggressive Breast Cancer Subtypes

The differential and potent (low micromolar to nanomolar) cytotoxicity of gliotoxin in specific breast cancer cell lines like MDA-MB-231, MDA-MB-468, and MCF-7 [1] makes it a valuable candidate for focused anticancer drug discovery programs. Its ability to target multiple cancer-promoting genes and pathways [2] justifies its use in pre-clinical studies aimed at developing new treatment options for triple-negative and other aggressive forms of breast cancer.

High-Throughput Screening for Broad-Spectrum Antiviral Agents

Gliotoxin's validated low nanomolar activity against Nipah and Hendra viruses [1] makes it a compelling positive control or lead compound in antiviral screening campaigns. Its potency and well-characterized mechanism of action (NF-κB pathway inhibition) can be used to benchmark new antiviral candidates targeting paramyxoviruses or to investigate host-directed antiviral strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gliotoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.